molecular formula C21H31N3O2 B5500797 N-(环丙基甲基)-2-[1-(4-甲基苄基)-3-氧代-2-哌嗪基]-N-丙基乙酰胺

N-(环丙基甲基)-2-[1-(4-甲基苄基)-3-氧代-2-哌嗪基]-N-丙基乙酰胺

货号 B5500797
分子量: 357.5 g/mol
InChI 键: QAFKSLHOALFARK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" involves complex organic synthesis methods. For instance, a series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides were synthesized to evaluate their positive inotropic activities, indicating a multi-step synthetic approach to achieve such structures (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" can be analyzed through various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of a compound with potential bioactivity was determined, providing insights into its molecular conformation and intermolecular interactions (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" and its analogs can vary significantly depending on the functional groups present. For example, the synthesis and reaction of piperazine-containing compounds can lead to a wide variety of products with different chemical and pharmacological properties, as demonstrated by various research efforts (Kogan & Rawson, 1992).

科学研究应用

合成和化学表征

研究已导致合成出许多与哌嗪和环丙基甲基结构相关的类似物和衍生物,重点是它们的化学表征和潜在生物活性。例如,喹诺酮的酰胺衍生物的合成及其抗菌研究已被探索,提供了对抗菌活性的结构要求的见解 (Patel, N., Patel, A., & Chauhan, H., 2007)。类似地,对 2-(4-取代甲基哌嗪-1-基)-N-(3,4-二氢-3-氧代-2H-苯并[b][1,4]恶嗪-7-基)乙酰胺合成的研究已证明了它们的正性肌力评价,表明在心脏治疗中的潜在应用 (Liu, X.-K., Cui, X., Hong, L., Sun, L., Quan, Z.-S., & Piao, H., 2009)。

生物活性代谢物和抗菌剂

对海洋放线菌的生物活性代谢物(如链霉菌属)的研究导致了具有细胞毒活性的化合物的发现,突出了海洋衍生化合物在药物发现和开发中的潜力 (Sobolevskaya 等人,2007)。此外,对细菌拓扑异构酶抑制剂的探索,重点关注喹诺酮和吡啶酮抗菌剂,强调了这些化合物在开发新的抗菌疗法中的重要性 (Mitscher, L., 2005)。

抗菌和抗炎应用

环利嗪衍生物对 Wistar 大鼠的抗菌和抗炎性能的研究为这些化合物的潜在治疗应用提供了宝贵的见解。研究表明,对环利嗪分子的修饰可以增强其在降低血管通透性和炎症方面的有效性 (Ahmadi 等人,2012)。

属性

IUPAC Name

N-(cyclopropylmethyl)-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-3-11-24(15-18-8-9-18)20(25)13-19-21(26)22-10-12-23(19)14-17-6-4-16(2)5-7-17/h4-7,18-19H,3,8-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKSLHOALFARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。